4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE is a complex organic compound characterized by the presence of fluorine atoms, a piperidyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like sodium bicarbonate or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzamides and piperidyl derivatives, such as:
- 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE analogs with different substituents on the benzamide or piperidyl groups .
- Other fluorinated compounds like 4-fluoro-PV9 and α-PHP, which have similar structural features and biological activities .
Uniqueness
The uniqueness of 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21F2N3O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C22H21F2N3O3/c23-15-3-1-14(2-4-15)21(29)25-17-9-11-26(12-10-17)19-13-20(28)27(22(19)30)18-7-5-16(24)6-8-18/h1-8,17,19H,9-13H2,(H,25,29) |
InChI Key |
RTCNZYLBLZGFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.